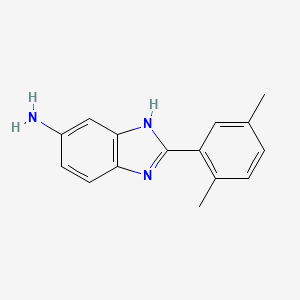
Pyridine, 3,3'-azobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridine, 3,3'-azobis- is a chemical compound commonly used in scientific research. It is a yellow crystalline powder that is soluble in water and ethanol. Pyridine, 3,3'-azobis- is a free radical initiator that is widely used in polymerization reactions, as well as in the synthesis of organic compounds.
Scientific Research Applications
Photoresponsive Polymers
3-Azopyridine is utilized in the development of photoresponsive polymers . These polymers can undergo reversible trans-to-cis photoisomerization, allowing them to convert absorbed light into mechanical motion or deformation . This property is particularly useful in creating materials that can respond to light stimuli with changes in shape, surface properties, or permeability.
Supramolecular Assemblies
In the realm of supramolecular chemistry , 3-Azopyridine acts as a building block for supramolecular assemblies. Its ability to form hydrogen and halogen bonds makes it a key component in constructing complex structures that are responsive to chemical stimuli such as pH changes .
Heat-Sensitive Materials
The compound’s photoisomerization effects are leveraged to create heat-sensitive materials . Azopyridine-tethered polymers exhibit thermoresponsive properties, which means they can change their behavior or structure in response to temperature variations .
Light-Driven Devices
3-Azopyridine derivatives are integral to the design of light-driven devices . Their photochemical and photophysical properties enable the creation of devices that can be controlled or activated by light, ranging from sensors to actuators .
Photochromic Dyes
As a heteroaryl azo dye, 3-Azopyridine is used in photochromic dyes . These dyes can change color when exposed to light, making them suitable for applications like smart windows, which can regulate light and heat transmission based on sunlight exposure .
Liquid Crystal Displays
The reversible photoisomerization of 3-Azopyridine is also applied in liquid crystal displays (LCDs) . It allows for the dynamic control of the display properties, such as color and opacity, through light exposure .
Molecular Actuators
In materials science, 3-Azopyridine serves as a molecular actuator. It can induce motion at the molecular level when exposed to light, which is essential for developing materials that can perform work or change state upon light absorption .
Photodynamic Therapy
Lastly, the photoresponsive nature of 3-Azopyridine is explored in photodynamic therapy (PDT) for medical applications. It has the potential to be used as a photosensitizer that, upon light activation, can produce reactive oxygen species to target and destroy cancer cells .
properties
IUPAC Name |
dipyridin-3-yldiazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKROEKFLSMDUSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3,3'-azobis- | |
CAS RN |
2633-01-4 |
Source


|
| Record name | 3-Azopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does 3-azopyridine interact with antibodies, and what are the implications of this interaction?
A1: 3-Azopyridine acts as a hapten, a small molecule that can bind to an antibody but cannot, on its own, elicit an immune response. When conjugated to a larger carrier molecule, like rabbit serum albumin (P3A), 3-azopyridine can stimulate the production of specific antibodies []. Research has focused on understanding the nature of the interaction between 3-azopyridine and antibodies generated against it (anti-3-azopyridine antibodies). These studies suggest that the interaction is primarily driven by stereoelectronic factors, specifically involving the meta-positions of the pyridine ring []. This interaction can be disrupted by altering the interfacial free energy of the surrounding medium, leading to the dissociation of antigen-antibody complexes [].
Q2: What is the significance of identifying tyrosine-containing peptides in the study of anti-3-azopyridine antibodies?
A2: Researchers utilized a technique called paired labeling to pinpoint the specific regions within the antibody structure that interact with 3-azopyridine []. By differentially labeling antibodies with and without the presence of the hapten, they could isolate peptides unique to the antibody binding site. The identification of two tyrosine-containing peptides, Val-Ser-MIT and MIT-Ser-Leu (MIT: monoiodotyrosine), from the heavy chain of the antibody suggests that tyrosine residues play a crucial role in the antibody's interaction with 3-azopyridine [, ]. This highlights the importance of specific amino acids in forming the antibody's binding pocket and mediating its affinity for the hapten.
Q3: How does the structure of 3-azopyridine derivatives influence their interaction with anti-3-azopyridine antibodies?
A3: The structure-activity relationship (SAR) is crucial in understanding how modifications to the 3-azopyridine structure affect its binding affinity to antibodies. While specific SAR studies focusing solely on 3-azopyridine and its derivatives are limited in the provided research, a broader concept emerges from studying the interaction of substituted pyridines with anti-3-azopyridine antibodies []. This research proposes that optimal geometric, electronic, and lipophilic properties are essential for maximizing the binding affinity of a molecule to a specific biomacromolecule []. This suggests that alterations to the 3-azopyridine structure, such as introducing different substituents or modifying its electronic configuration, could significantly influence its interaction with antibodies and potentially modulate its biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


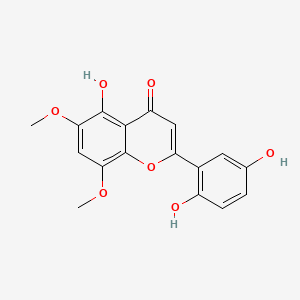
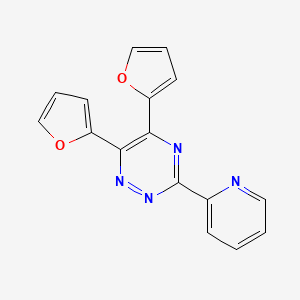
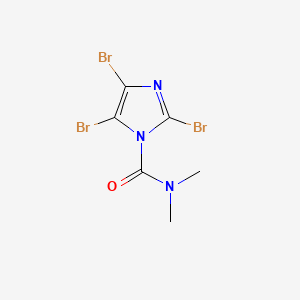
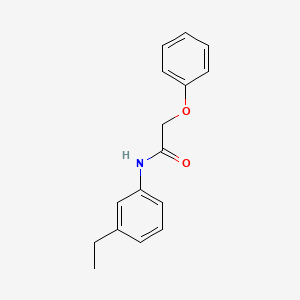
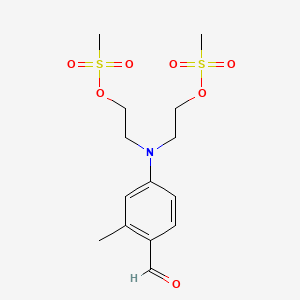

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
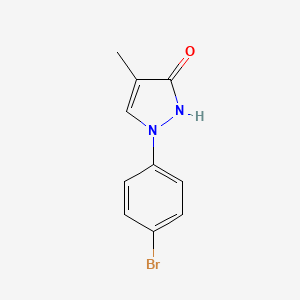
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)
